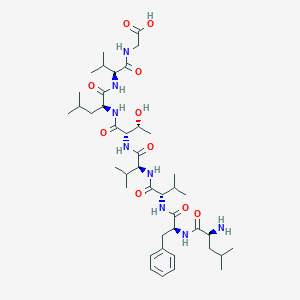
3-メチルキノキサリン-2-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of MQCA can be achieved through multiple routes, one of which involves the use of deuterium-labeled aniline as a starting material. Chen et al. (2018) presented an efficient and simple synthetic route to MQCA with high isotopic enrichment, confirming the chemical structures through 1H NMR and mass spectrometry analysis (Chen, Zhao, & Deng, 2018). Another method involves the reaction of (E)-3-Diazenylbut-2-enes with aromatic 1,2-diamines to yield 3-methylquinoxaline-2-carboxylates, showcasing the versatility of synthetic approaches for MQCA (Attanasi et al., 2001).
Molecular Structure Analysis
The molecular structure of MQCA and its derivatives has been extensively studied through various spectroscopic techniques. Crystal structure, spectroscopic characterization, and Hirshfeld surface analysis provide detailed insights into the compound's molecular interactions and stability. Baba et al. (2019) conducted a comprehensive study on quinoline derivatives, which closely relates to MQCA's structural analysis, offering insights into non-bonding intermolecular interactions within the compound's solid phase (Baba et al., 2019).
Chemical Reactions and Properties
MQCA participates in various chemical reactions, showcasing its reactivity and functional versatility. For example, reactions involving MQCA derivatives have been explored for the synthesis of compounds with potential biological activity. Studies have shown the compound's ability to undergo transformations that highlight its chemical properties and potential for further chemical modifications (El Rayes et al., 2019).
Physical Properties Analysis
The physical properties of MQCA, including solubility, melting point, and crystalline structure, are crucial for its application in chemical synthesis and material science. The synthesis and characterization of MQCA derivatives have provided valuable data on these properties, demonstrating the compound's stability and suitability for various chemical processes (Unterlass & Amaya‐García, 2022).
科学的研究の応用
食品安全試験
MQCAは、特に食肉業界における食品安全試験に使用されています . バックグラウンド蛍光クエンチングイムノクロマトグラフィーアッセイ(bFQICA)に基づく方法が、豚肉中のMQCAとキノキサリン-2-カルボン酸(QCA)の同時定量検出のために確立されました . この方法は、MQCAとQCAの検出にわずか30分かかりますので、簡便で効率的です .
化学発光免疫アッセイ
MQCAは、高感度な化学発光競合間接酵素結合免疫吸着測定法(CL-ciELISA)の開発に使用されています . このアッセイは、食用動物組織中のMQCAとQCAの同時定量のために、免疫磁気ビーズによる分離、精製、濃縮に基づいています . このアッセイの結果は、液体クロマトグラフィー-タンデム質量分析法(LC-MS/MS)で得られた結果とよく一致しており、魚、エビ、豚肉、鶏肉中のMQCAとQCAの定量化における有用性を裏付けています .
細胞周期研究
MQCAは、S期で細胞周期停止を誘導し、濃度と時間依存的にChang肝細胞に毒性があることが判明しています . これにより、細胞周期研究、さらには特定の病気の治療法の開発において、有用な化合物となります。
抗生物質研究
MQCAは、抗生物質および豚の成長促進剤であるオラキンンドックスの主要な代謝物です . これにより、抗生物質とその動物の成長に対する影響の研究において、関連性が高まります。
作用機序
Target of Action
3-Methylquinoxaline-2-carboxylic acid (MQCA) is a major metabolite of olaquindox, an antibiotic and swine growth regulator It’s known that mqca can induce cell cycle arrest at the s phase in hepg2 cells , suggesting that it may interact with cellular components involved in cell cycle regulation.
Mode of Action
It has been observed that mqca can induce cell cycle arrest at the s phase in hepg2 cells . This suggests that MQCA may interact with cellular components involved in cell cycle regulation, leading to changes in cell proliferation.
Biochemical Pathways
MQCA has been associated with oxidative stress in HepG2 cells . It has been observed to damage the antioxidant defense abilities of these cells by reducing the activities of endogenous antioxidant enzymes, lowering glutathione concentration, and elevating malondialdehyde level . This suggests that MQCA may affect biochemical pathways related to oxidative stress and antioxidant defense.
Pharmacokinetics
Information on the pharmacokinetics of MQCA is limited. It’s known that mqca is a metabolite of olaquindox . As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by the metabolic processes that convert olaquindox into MQCA.
Result of Action
The primary result of MQCA’s action is cytotoxicity in HepG2 cells . This cytotoxicity is manifested as cell cycle arrest at the S phase, which inhibits cell proliferation . Additionally, MQCA induces oxidative stress in these cells, which can lead to further cellular damage .
Action Environment
The action of MQCA may be influenced by various environmental factors. For instance, the metabolic processes that convert olaquindox into MQCA could be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .
Safety and Hazards
将来の方向性
A novel rapid method based on a background fluorescence quenching immunochromatographic assay (bFQICA) was established for the simultaneous quantitative detection of MQCA and quinoxaline-2-carboxylic acid (QCA), which were efficiently extracted and enriched 4 times using immunomagnetic beads from pork . This method exhibited great advantages in convenience and efficiency, taking only 30 minutes for the detection of MQCA and QCA .
生化学分析
Biochemical Properties
3-Methylquinoxaline-2-carboxylic Acid plays a role in biochemical reactions, particularly in the context of cell cycle regulation. It has been found to induce cell cycle arrest at the S phase .
Cellular Effects
The effects of 3-Methylquinoxaline-2-carboxylic Acid on cells have been studied in the context of Chang liver cells. It has been found to be toxic to these cells in a concentration- and time-dependent manner . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role in cell cycle regulation, it is likely that its effects on cellular function may change over time .
特性
IUPAC Name |
3-methylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNADFNSANIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424475 | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74003-63-7 | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)




![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)